Para-Chloro Substitution Enhances Two-Photon Absorption Cross Section by ~41% Versus Unsubstituted Diphenylacetylene
The two-photon absorption (2PA) cross section σ⁽²⁾ of para-chloro-diphenylacetylene (p-ClDPA) at 476 nm was determined to be 38 ± 2 GM (Goeppert-Mayer units), representing a ~41% enhancement over unsubstituted diphenylacetylene (DPA, 27 GM at 472 nm). By contrast, the ortho- and meta-chloro isomers exhibit lower σ⁽²⁾ values of 22 ± 1 GM and 23 ± 1 GM, respectively. This establishes that the para-chloro positional isomer uniquely amplifies 2PA efficiency relative to both the parent scaffold and other regioisomeric chloro-DPAs [1]. The measurements were performed by optical-probing photoacoustic spectroscopy and validated by TD-B3LYP/6-311+G(d,p) quantum chemical calculations [1].
| Evidence Dimension | Two-photon absorption cross section σ⁽²⁾ at ~475 nm |
|---|---|
| Target Compound Data | p-ClDPA: 38 ± 2 GM at 476 nm |
| Comparator Or Baseline | DPA: 27 GM at 472 nm; o-ClDPA: 22 ± 1 GM at 476 nm; m-ClDPA: 23 ± 1 GM at 476 nm |
| Quantified Difference | ~41% increase vs DPA; ~65–73% higher than o-/m-ClDPA |
| Conditions | Optical-probing photoacoustic spectroscopy; TD-B3LYP/6-311+G(d,p) calculations |
Why This Matters
For procurement decisions in two-photon microscopy, 3D microfabrication, or photodynamic therapy research, the para-chloro derivative offers a quantitatively verified advantage in 2PA brightness that is not available from the parent tolane or alternative regioisomers.
- [1] Ishii, T.; Ando, S.; Isozaki, T.; Takeuchi, R.; Kashihara, W.; Suzuki, T. Two-Photon Absorption Property of Cl-Substituted Diphenylacetylenes by Optical-Probing Photoacoustic Spectroscopy. J. Chem. Phys. 2019, 151 (13), 134304. DOI: 10.1063/1.5121505. View Source
